potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate is an organic compound that features a thiophene ring fused with an oxadiazole ring, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclization Reaction: : The synthesis of potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of a thiophene derivative with a hydrazine derivative. A common method includes the reaction of 2-thiophenecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization to form the oxadiazole ring.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The presence of a base like potassium hydroxide is essential to facilitate the cyclization process.
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Industrial Production Methods: : Industrially, the compound can be synthesized using a continuous flow process to enhance yield and purity. This method involves the same basic steps but is optimized for large-scale production, often using automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : The compound can be reduced using agents like lithium aluminum hydride, which typically targets the oxadiazole ring, leading to the formation of amine derivatives.
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Substitution: : Electrophilic substitution reactions can occur on the thiophene ring. Reagents such as bromine or chlorine can be used to introduce halogen atoms into the ring structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride, chlorine in chloroform.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a ligand in coordination chemistry, aiding in the formation of metal complexes that can act as catalysts in various organic reactions.
Biology
Antimicrobial Agents: Potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine
Drug Development: The compound is investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes due to its electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiophene and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The carboxylate group enhances solubility and facilitates binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
Potassium 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate: Similar structure but with a furan ring instead of thiophene.
Potassium 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate: Contains a pyridine ring, offering different electronic properties.
Uniqueness
Potassium 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-carboxylate is unique due to the presence of the thiophene ring, which provides distinct electronic and steric properties compared to furan or pyridine analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and catalysis.
Properties
CAS No. |
1644298-56-5 |
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Molecular Formula |
C7H3KN2O3S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
potassium;5-thiophen-2-yl-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C7H4N2O3S.K/c10-7(11)6-9-8-5(12-6)4-2-1-3-13-4;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI Key |
LSDJYKJXTDDIML-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(O2)C(=O)[O-].[K+] |
Purity |
95 |
Origin of Product |
United States |
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